molecular formula C20H20N4O B3901726 N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide

N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide

Cat. No.: B3901726
M. Wt: 332.4 g/mol
InChI Key: QMLGUQMCBAMTMO-LPYMAVHISA-N
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Description

N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its complex structure, which includes a pyrrole ring substituted with dimethyl and methylphenyl groups, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution Reactions: The dimethyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Pyridine Carboxamide Moiety: The pyridine carboxamide group is typically introduced through a condensation reaction between a pyridine carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1-(2-methylphenyl)pyrrole: A simpler pyrrole derivative with similar structural features.

    Pyridine-3-carboxamide: A compound with the same pyridine carboxamide moiety but lacking the pyrrole ring.

Uniqueness

N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide is unique due to its combination of a substituted pyrrole ring and a pyridine carboxamide moiety

Properties

IUPAC Name

N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14-7-4-5-9-19(14)24-15(2)11-18(16(24)3)13-22-23-20(25)17-8-6-10-21-12-17/h4-13H,1-3H3,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLGUQMCBAMTMO-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)C=NNC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)/C=N/NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide
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N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide
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N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide
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N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide
Reactant of Route 5
N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide

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